![molecular formula C19H18N2O2 B2895231 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione CAS No. 1795488-20-8](/img/structure/B2895231.png)
2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione
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Overview
Description
“2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione” is a compound that is part of the isoindoline-1,3-dione derivatives . These derivatives are an important family of compounds present in a wide array of bioactive molecules .
Synthesis Analysis
The synthesis of isoindoline/dioxoisoindolines, which includes “2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione”, involves simple heating and relatively quick solventless reactions . The aim of this synthesis was to develop a green synthesis technique .Molecular Structure Analysis
The asymmetric unit of the title compound contains two almost identical molecules forming a nearly C2-symmetric dimeric pattern . The dihedral angles between the pyrrole ring and the phthalimide unit are 82.95 (8) and 86.57 (8)° for the two molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindoline/dioxoisoindolines were performed in an oven-dried flask, while the mixtures were agitated with a stirring bar and concentrated by means of a standard rotary evaporator .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined based on Lipinski’s rule . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Synthesis of Derivatives
Isoindoline-1,3-dione derivatives are synthesized for various purposes, including as intermediates in organic synthesis. They serve as building blocks for designing new molecules with potential applications in different fields .
Biological Activity
These derivatives constitute an important group of medicinal substances. They have been studied for their potential pharmacological effects and have shown a range of biological activities .
Drug Synthesis
Substituted isoindolines are present in many synthetic compounds and natural products. They are important intermediates for the synthesis of new drugs and have different applications in medicinal chemistry .
Antiseizure Evaluation
Some isoindoline-1,3-dione derivatives have been evaluated for their antiseizure properties, which is crucial in the treatment and management of epilepsy .
Anticancer Properties
Certain derivatives have been investigated for their anticancer properties, including inducing apoptosis and necrosis in cancer cells .
Mechanism of Action
Target of Action
The primary target of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic pathways . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have favorable properties as ligands of the dopamine receptor d2
Result of Action
One study found that an isoindoline derivative reverted parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione may have potential therapeutic applications.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(1-phenylpyrrolidin-2-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)13-15-9-6-12-20(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMOZJDZLRRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione |
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